molecular formula C8H11N3O3S B2492711 N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide CAS No. 60160-52-3

N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide

Cat. No.: B2492711
CAS No.: 60160-52-3
M. Wt: 229.25
InChI Key: MTPQROAGBZYQKF-UHFFFAOYSA-N
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Description

N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide is an organic compound with the molecular formula C8H11N3O3S. It is characterized by the presence of a hydrazine group, a sulfonamide group, and a benzene ring.

Scientific Research Applications

N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azides, hydrazones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The sulfonamide group can also interact with biological molecules, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide
  • N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)nicotinamide

Uniqueness

N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrazine and sulfonamide functionalities, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-11-8(12)6-10-15(13,14)7-4-2-1-3-5-7/h1-5,10H,6,9H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPQROAGBZYQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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